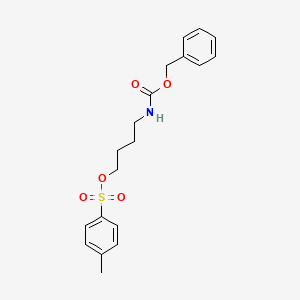
6-Fluoro isatinic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro isatinic anhydride can be achieved through several methods. One common approach involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . Another method involves the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts . Additionally, the transformation of phthalic anhydride derivatives through reactions with trimethylsilyl azide can also yield isatoic anhydride derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of phosgene and its analogs, although effective, is often avoided due to their high toxicity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro isatinic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
6-Fluoro isatinic anhydride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Fluoro isatinic anhydride involves its interaction with specific molecular targets and pathways. For example, isatin derivatives are known to inhibit monoamine oxidase enzymes, which play a key role in the catabolism of neuroamines . By inhibiting these enzymes, this compound can increase the levels of neurotransmitters such as dopamine in the brain, potentially offering therapeutic benefits for neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Isatin: The parent compound, known for its pharmacological activity and use in synthetic chemistry.
Oxindole: A structurally similar compound with different chemical properties and applications.
Phthalimide: Another related compound used in the synthesis of various nitrogen-containing heterocycles.
Uniqueness: This fluorine substitution can significantly alter the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C18H6F2N2O7 |
|---|---|
Poids moléculaire |
400.2 g/mol |
Nom IUPAC |
(6-fluoro-2,3-dioxoindole-1-carbonyl) 6-fluoro-2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C18H6F2N2O7/c19-7-1-3-9-11(5-7)21(15(25)13(9)23)17(27)29-18(28)22-12-6-8(20)2-4-10(12)14(24)16(22)26/h1-6H |
Clé InChI |
JIYXFJRYDCIXAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N(C(=O)C2=O)C(=O)OC(=O)N3C4=C(C=CC(=C4)F)C(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


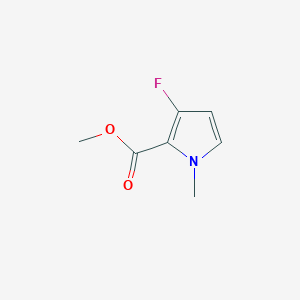
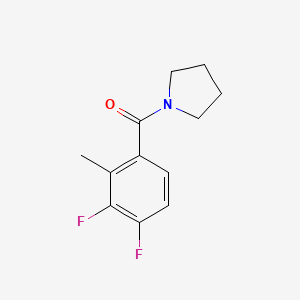
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)



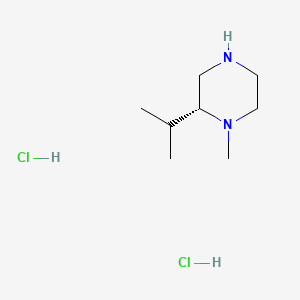
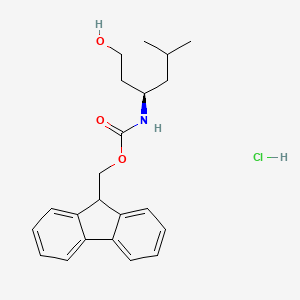

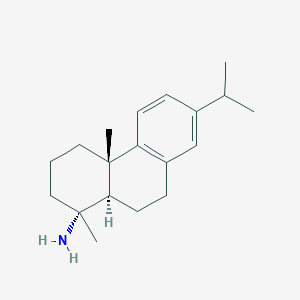
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
